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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propiolic acid

Cat. No.: B1419824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides an in-depth overview of 3-(Pyridin-2-yl)propiolic acid, a versatile

heterocyclic building block with significant potential in medicinal chemistry and materials

science. This document will cover its fundamental chemical properties, a detailed synthetic

protocol, and its reactivity, offering a technical resource for its application in research and

development.

Core Compound Identification
Chemical Identity: 3-(Pyridin-2-yl)propiolic acid, also known as 3-(2-Pyridyl)propiolic acid, is

a heterocyclic compound featuring a pyridine ring linked to a propiolic acid moiety.[1][2][3]

Identifier Value

CAS Number 858678-71-4[1][3]

Molecular Formula C₈H₅NO₂

Molecular Weight 147.13 g/mol [1][3]

Canonical SMILES C1=CC=NC(=C1)C#CC(=O)O

InChI Key PALVOZXUYYJTDL-UHFFFAOYSA-N
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Synthesis and Mechanism
The primary and most efficient method for the synthesis of 3-(Pyridin-2-yl)propiolic acid is the

Sonogashira coupling reaction. This well-established palladium-catalyzed cross-coupling

reaction provides a direct and high-yielding route to form the crucial carbon-carbon bond

between the pyridine ring and the propiolic acid backbone.

The causality behind this choice of reaction lies in its high functional group tolerance and its

proven efficacy in coupling sp²-hybridized carbons (of the pyridine ring) with sp-hybridized

carbons (of the alkyne). The reaction is typically catalyzed by a palladium complex in the

presence of a copper(I) co-catalyst and a base.

Proposed Synthetic Workflow
The synthesis commences with the coupling of a 2-halopyridine, typically 2-bromopyridine, with

propiolic acid.

Reactants Reaction Conditions
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Caption: Sonogashira coupling workflow.

Detailed Experimental Protocol (Proposed)
This protocol is a well-established general procedure for Sonogashira couplings and is

expected to be highly effective for the synthesis of the title compound. Researchers should

optimize conditions as needed.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or

nitrogen), add 2-bromopyridine (1.0 eq), propiolic acid (1.2 eq), a palladium catalyst such as

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst

like copper(I) iodide (CuI, 0.1 eq).

Solvent and Base Addition: Add a suitable solvent, such as a mixture of tetrahydrofuran

(THF) and dimethylformamide (DMF), followed by a base, typically an amine like

triethylamine (Et₃N, 3.0 eq). The base is crucial to neutralize the hydrobromic acid byproduct

formed during the reaction.

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the

reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of

ammonium chloride.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to afford pure 3-(Pyridin-2-yl)propiolic acid.

Catalytic Cycle of the Sonogashira Coupling
The reaction mechanism proceeds through a synergistic interplay between the palladium and

copper catalysts.
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Caption: Catalytic cycle of the Sonogashira reaction.

Spectroscopic Characterization
Disclaimer: Experimental spectroscopic data for 3-(Pyridin-2-yl)propiolic acid is not readily

available in the peer-reviewed literature. The following are predicted characteristic signals

based on the structure and data from analogous compounds.

¹H NMR (Predicted):

Pyridine Protons: A set of multiplets in the aromatic region (δ 7.0-8.5 ppm).

Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which may be

exchangeable with D₂O.

¹³C NMR (Predicted):

Alkyne Carbons: Two signals in the range of δ 70-90 ppm.
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Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm).

Carboxylic Carbon: A signal in the range of δ 160-180 ppm.

Infrared (IR) Spectroscopy (Predicted):

O-H Stretch (Carboxylic Acid): A broad band around 3000 cm⁻¹.

C≡C Stretch (Alkyne): A sharp, weak to medium band around 2100-2260 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹.

C=N and C=C Stretches (Pyridine): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

[M+H]⁺: Expected at m/z 148.0393.

[M-H]⁻: Expected at m/z 146.0248.

Reactivity and Applications
3-(Pyridin-2-yl)propiolic acid is a trifunctional molecule, with the pyridine ring, the carboxylic

acid, and the alkyne each offering distinct avenues for chemical transformations.

Pyridine Ring: The nitrogen atom can act as a ligand for metal coordination, and the ring

itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the

reaction conditions.

Carboxylic Acid: This functional group can be converted into a variety of derivatives,

including esters, amides, and acid chlorides, providing a handle for further functionalization.

Alkyne: The triple bond is a versatile functional group that can participate in cycloaddition

reactions (e.g., click chemistry), reductions to alkenes or alkanes, and further cross-coupling

reactions.

Utility in Drug Discovery and Medicinal Chemistry
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The pyridine moiety is a common scaffold in a vast number of pharmaceuticals due to its ability

to engage in hydrogen bonding and its favorable pharmacokinetic properties. The propiolic acid

portion can act as a rigid linker or be transformed into other functional groups to modulate the

biological activity of a lead compound. The combination of these two functionalities makes 3-
(Pyridin-2-yl)propiolic acid a valuable starting material for the synthesis of novel bioactive

molecules.

Application as a Synthetic Intermediate
This compound serves as a useful reagent in palladium-catalyzed reactions. For instance, it

has been reported as a key reactant in the regioselective Pd-catalyzed

carbopalladation/decarboxylative allylic alkynylation of ortho-iodoallenamides.[1]

Stability and Storage
3-(Pyridin-2-yl)propiolic acid should be stored in a cool, dry place under an inert atmosphere

to prevent degradation. It is advisable to keep the container tightly sealed to protect it from

moisture and air.

Conclusion
3-(Pyridin-2-yl)propiolic acid is a valuable and versatile building block for organic synthesis.

Its straightforward preparation via the Sonogashira coupling and the presence of three distinct

functional groups open up a wide range of possibilities for its use in the development of novel

pharmaceuticals and functional materials. While a detailed experimental characterization is not

yet widely published, the predictable synthetic route and reactivity make it an attractive target

for further investigation by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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